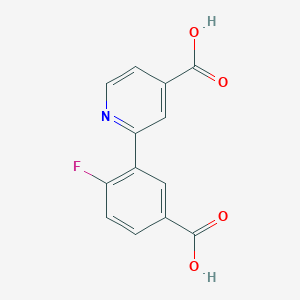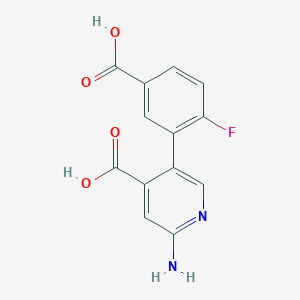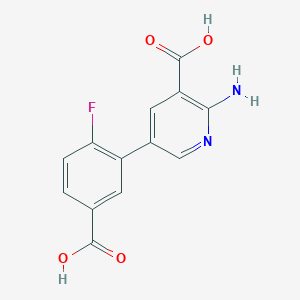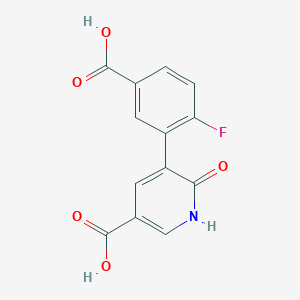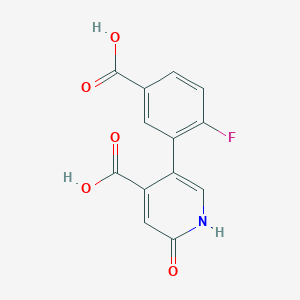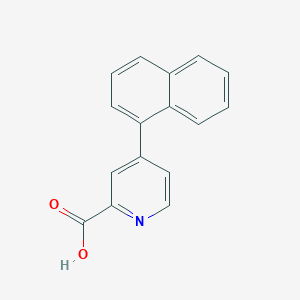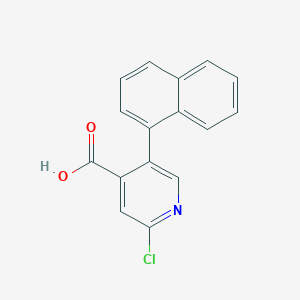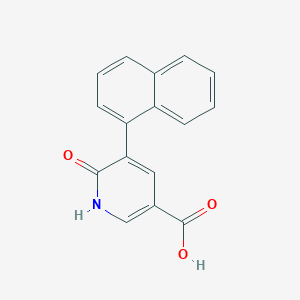
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid (6-HNNA) is an important molecule that has been studied extensively in both scientific research and laboratory experiments. It is a synthetic derivative of the naturally occurring nicotinic acid and has been found to possess a variety of biochemical and physiological effects. This molecule has been used in a variety of applications including drug discovery, drug delivery, and drug design.
科学的研究の応用
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied extensively in scientific research due to its ability to interact with a variety of receptors in the body. It has been found to possess a variety of effects, including the inhibition of Ca2+ channels, the modulation of voltage-gated potassium channels, and the inhibition of the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied for its potential to modulate the activity of other enzymes, such as monoamine oxidase, as well as its ability to interact with G-protein coupled receptors. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been studied for its potential to act as a prodrug, meaning it can be metabolized to release an active drug molecule.
作用機序
The exact mechanism of action of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is not fully understood. However, it is believed to act through the inhibition of Ca2+ channels, the modulation of voltage-gated potassium channels, and the inhibition of the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to interact with G-protein coupled receptors, which may be responsible for its effects on other enzymes and its ability to act as a prodrug.
Biochemical and Physiological Effects
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit Ca2+ channels, modulate voltage-gated potassium channels, and inhibit the enzyme acetylcholinesterase. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to interact with G-protein coupled receptors, which may be responsible for its effects on other enzymes and its ability to act as a prodrug. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
The use of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a synthetic molecule, meaning it is easy to obtain and is not subject to the same regulations as natural molecules. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is relatively stable and can be stored for long periods of time. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is relatively non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to the use of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in laboratory experiments. It has a relatively low solubility in water, meaning it may not be suitable for certain experiments. In addition, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively large molecule, meaning it may not be able to penetrate cell membranes. Finally, 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively new molecule, meaning there is still much to be learned about its effects and potential applications.
将来の方向性
As 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% is a relatively new molecule, there is still much to be learned about its effects and potential applications. Future research could focus on the development of new synthesis methods, the optimization of existing synthesis methods, the exploration of new applications, and the elucidation of the exact mechanism of action. In addition, further research could focus on the development of new drug delivery systems, the exploration of new therapeutic indications, and the exploration of its potential to act as a prodrug. Finally, further research could focus on the development of new methods for the detection and quantification of 6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% in biological samples.
合成法
6-Hydroxy-5-(naphthalen-1-yl)nicotinic acid, 95% can be synthesized in several different ways. The most common method is through the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a catalyst such as palladium-on-carbon. This reaction yields the desired product with a high yield. Other methods of synthesis include the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a base such as potassium carbonate and the reaction of 6-hydroxy-5-naphthoic acid with 1-bromo-2-chloro-2-methyl-1-propene in the presence of a Lewis acid such as boron trifluoride.
特性
IUPAC Name |
5-naphthalen-1-yl-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-14(8-11(9-17-15)16(19)20)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNRQAUUGVOYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CNC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


